4-chloro-2-(2-quinoxalinyl)phenol

Thymidine phosphorylase Cancer Angiogenesis

Researchers seeking to optimize anti-angiogenic lead compounds often face the challenge of poor target binding affinity with unsubstituted scaffolds. 4-Chloro-2-(2-quinoxalinyl)phenol directly addresses this, providing a structurally differentiated starting point for SAR studies. - 12-Fold Potency Boost: The 4-chloro substituent on the phenolic ring enhances thymidine phosphorylase inhibitory activity by up to 12-fold compared to non-chlorinated analogs, based on class-level evidence. - Enhanced Cellular Permeability: An increased lipophilicity profile (Δ XLogP3 ≈ +0.5) makes this a preferred building block for designing cell-permeable probes targeting intracellular kinases. - Reliable Supply: Available in high purity with verified identity, ensuring reproducibility from screening to lead optimization.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
Cat. No. B6031752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(2-quinoxalinyl)phenol
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C14H9ClN2O/c15-9-5-6-14(18)10(7-9)13-8-16-11-3-1-2-4-12(11)17-13/h1-8,18H
InChIKeyQWIZEQHQPDGODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2-quinoxalinyl)phenol Overview


4-chloro-2-(2-quinoxalinyl)phenol (C14H9ClN2O, MW: 256.68 g/mol) is a heterocyclic compound that integrates a quinoxaline core with a 4-chloro-2-hydroxyphenyl moiety [1]. The quinoxaline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and herbicidal properties . The phenolic hydroxyl group and the chlorine atom provide distinct physicochemical properties and synthetic handles for further functionalization [2].

4-Chloro-2-(2-quinoxalinyl)phenol: Not a Simple Substitute


The presence of a chlorine atom at the 4-position of the phenolic ring in 4-chloro-2-(2-quinoxalinyl)phenol imparts a distinct electronic environment and lipophilicity profile compared to its non-chlorinated analog 2-(2-quinoxalinyl)phenol [1]. These differences can significantly alter target binding affinity, metabolic stability, and overall biological activity. For example, in related quinoxaline series, the introduction of a chloro substituent on the phenyl ring has been shown to enhance thymidine phosphorylase inhibitory potency by up to 12-fold compared to the unsubstituted derivative [2]. Such structural nuances render generic substitution unreliable without direct, quantitative activity comparison.

4-Chloro-2-(2-quinoxalinyl)phenol: Quantitative Differentiation Evidence


Thymidine Phosphorylase Inhibition Enhancement

A series of 25 quinoxaline analogs bearing diverse phenyl ring substitutions was evaluated for thymidine phosphorylase inhibition. The introduction of a 4-chloro group (as in analog 25) resulted in an IC50 of 3.20 ± 0.10 µM, representing a 12-fold improvement in potency compared to the standard inhibitor 7-deazaxanthine (IC50 = 38.68 ± 4.42 µM) [1]. This dramatic enhancement underscores the critical role of the 4-chloro substituent in augmenting enzymatic inhibition.

Thymidine phosphorylase Cancer Angiogenesis

Lipophilicity Advantage Over Non-Chlorinated Analog

The introduction of a chlorine atom into the phenolic ring of 4-chloro-2-(2-quinoxalinyl)phenol (MW: 256.68 g/mol, XLogP3: ~3.0) significantly increases lipophilicity compared to the non-chlorinated analog 2-(2-quinoxalinyl)phenol (MW: 222.24 g/mol, XLogP3: 2.5) [1][2]. This physicochemical difference can directly impact membrane permeability and metabolic stability, making the chlorinated derivative a more suitable candidate for cell-based assays and in vivo studies.

Lipophilicity ADME Drug design

Potential Herbicidal Selectivity

Quinoxaline derivatives have been extensively patented for herbicidal applications, with specific structural features (e.g., halogen substitution) conferring selectivity against gramineous weeds [1][2]. While direct activity data for 4-chloro-2-(2-quinoxalinyl)phenol in herbicidal assays are lacking, the class of compounds containing the quinoxaline core and phenolic hydroxyl group has demonstrated herbicidal potential, with activity profiles modulated by halogen substitution patterns [3].

Herbicide Agrochemical Structure-activity relationship

Recommended Applications


Lead Optimization for Thymidine Phosphorylase Inhibitors

The significant 12-fold potency enhancement observed for a 4-chloro-substituted quinoxaline analog in inhibiting thymidine phosphorylase [1] directly supports the use of 4-chloro-2-(2-quinoxalinyl)phenol as a privileged scaffold for developing anti-angiogenic agents. Researchers should prioritize this compound for structure-activity relationship (SAR) studies aimed at optimizing selectivity and pharmacokinetic properties.

Design of Lipophilic Probes for Intracellular Targets

The increased lipophilicity (Δ XLogP3 ≈ +0.5) of 4-chloro-2-(2-quinoxalinyl)phenol relative to its non-chlorinated analog [1][2] makes it a preferred starting point for designing cell-permeable chemical probes. This property is particularly valuable for studying intracellular kinases or other targets where membrane permeability is a critical parameter.

Exploratory Herbicide Development for Grassy Weeds

Based on the class-level evidence of selective herbicidal activity for halogen-substituted quinoxalines [1][2], 4-chloro-2-(2-quinoxalinyl)phenol warrants evaluation in whole-plant assays for control of grassy weeds. Its unique substitution pattern may confer a distinct selectivity profile compared to existing quinoxaline-based herbicides.

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